molecular formula C16H12N6OS2 B2757309 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide CAS No. 671198-96-2

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide

Cat. No.: B2757309
CAS No.: 671198-96-2
M. Wt: 368.43
InChI Key: DFWOSTMNIRHPIF-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole and triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with sulfur-containing reagents.

    Formation of the Triazolopyridine Ring: This step involves the cyclization of pyridine derivatives with azide compounds.

    Coupling Reactions: The final step involves coupling the thiadiazole and triazolopyridine moieties through a suitable linker, such as an acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide: can be compared with other thiadiazole and triazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS2/c23-13(10-24-16-20-19-12-8-4-5-9-22(12)16)17-15-18-14(21-25-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWOSTMNIRHPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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